5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Description
Contextual Significance of Pyridine (B92270) and Bromopyridine Derivatives in Chemical Sciences
Pyridine and its derivatives are cornerstone heterocyclic compounds that feature prominently across the chemical sciences. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in a vast array of natural products, including vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP. In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to its incorporation into numerous approved drugs. Pyridine-containing drugs are utilized in the treatment of a multitude of conditions, including cancer, microbial infections, and neurological disorders. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and binding to biological macromolecules.
Bromopyridine derivatives, a subset of halogenated pyridines, are highly valued as versatile synthetic intermediates in organic chemistry. The bromine atom serves as a useful handle for a variety of chemical transformations, most notably in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The position of the bromine atom on the pyridine ring significantly influences its reactivity, making bromopyridines key building blocks for the synthesis of agrochemicals, pharmaceuticals, and functional materials.
Foundational Research Trajectories Leading to the Study of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
The study of this compound is built upon several key foundational research trajectories in synthetic organic chemistry. The synthesis of unsymmetrical pyridyl ethers, such as the target compound, has been a subject of considerable interest. Early research in this area often focused on classical nucleophilic aromatic substitution (SNAr) reactions, where a pyridinol is reacted with an appropriate alkyl halide. However, the synthesis of 2,5-disubstituted pyridines, particularly with different functional groups at these positions, presents a greater synthetic challenge.
The development of modern cross-coupling reactions has provided more sophisticated and efficient routes to such molecules. The Williamson ether synthesis, a long-standing method for forming ethers, can be applied to the synthesis of pyridyl ethers. More recently, palladium-catalyzed C-O cross-coupling reactions have emerged as a powerful tool for the formation of aryl and heteroaryl ethers. These methods offer milder reaction conditions and broader substrate scope compared to traditional methods.
The specific architecture of this compound, which features a brominated pyridine ring linked to another pyridine ring via a methoxy (B1213986) bridge, suggests that its synthesis would likely involve a multi-step sequence. A plausible synthetic strategy would involve the coupling of a 5-bromo-2-hydroxypyridine (B85227) derivative with a 3-(halomethyl)pyridine or the reaction of a 5-bromo-2-halopyridine with 3-pyridinemethanol. The exploration of such synthetic routes for related pyridyl ether derivatives has been a significant area of research, providing the necessary groundwork for the synthesis and study of the title compound.
Below is a table of predicted and known properties for this compound and its common precursors.
| Property | This compound | 5-Bromo-2-methoxypyridine | 3-Pyridinemethanol |
|---|---|---|---|
| CAS Number | 331809-15-5 | 13472-85-0 | 100-55-0 |
| Molecular Formula | C₁₁H₉BrN₂O | C₆H₆BrNO | C₆H₇NO |
| Molecular Weight (g/mol) | 265.11 | 188.02 | 109.13 |
| Boiling Point (°C) | 358.7±0.0 (Predicted) | 80 °C/12 mmHg (lit.) | 266 |
| Density (g/mL) | 1.5±0.0 (Predicted) | 1.453 (lit.) | 1.13 |
| Flash Point (°C) | 170.7±0.0 (Predicted) | 96 (closed cup) | 120 |
Current Research Gaps and Future Directions in the Fundamental Chemistry of this compound
Despite the rich chemistry of pyridine and bromopyridine derivatives, the academic research landscape for this compound itself appears to be relatively underexplored. A thorough search of the scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. This lack of published research represents a significant knowledge gap.
Future research efforts could be directed towards several key areas:
Development of Efficient and Scalable Synthetic Routes: While plausible synthetic pathways can be envisioned based on established methodologies, the optimization of a high-yielding and scalable synthesis of this compound would be a valuable contribution. This would enable further investigation of its properties and potential applications.
Thorough Physicochemical Characterization: Detailed experimental characterization of the compound is currently lacking. This would include comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to determine its precise three-dimensional structure. This fundamental data is essential for understanding its chemical behavior.
Exploration of its Potential in Medicinal Chemistry: The presence of two pyridine rings and a flexible ether linkage suggests that this compound could be a valuable scaffold for the design of novel therapeutic agents. For instance, pyridyl ether structures are known to be ligands for the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov Systematic biological screening of this compound against a panel of relevant biological targets could uncover potential pharmacological activities.
Application in Materials Science: The pyridine and bromopyridine moieties are known to be useful in the construction of functional materials, such as metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs). The unique electronic and structural features of this compound could be exploited in the design of new materials with interesting photophysical or coordination properties.
Catalysis: The nitrogen atoms in the pyridine rings could potentially act as ligands for metal catalysts. The synthesis and evaluation of metal complexes of this compound in various catalytic transformations could be a fruitful area of research.
Properties
IUPAC Name |
5-bromo-2-(pyridin-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSRBILHRZGDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 5 Bromo 2 Pyridin 3 Ylmethoxy Pyridine
Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical and convergent approach involves the disconnection of the ether linkage (C-O bond), a common strategy in the synthesis of aryl ethers. This leads to two key synthons: a nucleophilic 5-bromo-2-hydroxypyridine (B85227) (or its corresponding pyridone tautomer) and an electrophilic 3-(halomethyl)pyridine or a related pyridin-3-ylmethanol derivative. This disconnection is the foundation for classical synthetic methods like the Williamson ether synthesis.
An alternative, though less common, disconnection could involve the formation of the carbon-bromine bond at a later stage. This would entail the synthesis of 2-(pyridin-3-ylmethoxy)pyridine followed by a regioselective bromination at the 5-position of the pyridine (B92270) ring. The feasibility of this approach is highly dependent on the directing effects of the existing substituent and the ability to control the regioselectivity of the bromination reaction.
Classical Synthetic Approaches to this compound
Classical synthetic strategies for this compound primarily revolve around established reactions in pyridine chemistry, namely O-alkylation and regioselective halogenation.
O-Alkylation Strategies in Pyridine Chemistry Relevant to Synthesis
The formation of the ether linkage in this compound is most commonly achieved through O-alkylation, with the Williamson ether synthesis being a prominent method. googleapis.comorganic-chemistry.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
In the context of synthesizing the target molecule, this involves the reaction of 5-bromo-2-hydroxypyridine with a suitable 3-picolyl halide, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine (B1585428). The 5-bromo-2-hydroxypyridine is typically treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding pyridin-2-olate anion. This anion then undergoes a nucleophilic substitution reaction with the 3-picolyl halide to furnish the desired ether.
| Reactant | Role | Common Examples |
|---|---|---|
| 5-bromo-2-hydroxypyridine | Nucleophile precursor | - |
| Base | Deprotonating agent | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) |
| 3-(halomethyl)pyridine | Electrophile | 3-(chloromethyl)pyridine hydrochloride, 3-(bromomethyl)pyridine hydrobromide |
| Solvent | Reaction medium | Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN), Tetrahydrofuran (THF) |
The choice of base and solvent can significantly influence the reaction efficiency. Stronger bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ can also be effective, often requiring higher temperatures. Aprotic polar solvents such as DMF or acetonitrile are commonly employed to facilitate the SN2 reaction.
Regioselective Bromination Techniques for Pyridine Scaffolds
An alternative classical approach involves the regioselective bromination of a pre-formed 2-(pyridin-3-ylmethoxy)pyridine scaffold. The success of this strategy hinges on the directing influence of the pyridin-3-ylmethoxy group at the 2-position of the pyridine ring. Ether groups are generally ortho-, para-directing in electrophilic aromatic substitution. In the case of a 2-substituted pyridine, the 5-position is electronically favored for substitution.
Common brominating agents for such transformations include N-bromosuccinimide (NBS) and bromine (Br₂). The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high regioselectivity and avoiding the formation of di- or poly-brominated byproducts. Acetonitrile and dichloromethane (B109758) are often used as solvents for bromination reactions with NBS. google.com
Advanced and Sustainable Synthetic Innovations for this compound
In recent years, the development of more sustainable and efficient synthetic methods has led to innovations in the synthesis of biaryl ethers, which can be applied to the preparation of this compound.
Catalytic Strategies for Carbon-Oxygen Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, have emerged as powerful tools for the formation of C-O bonds. rsc.org These methods offer milder reaction conditions and broader substrate scope compared to the classical Williamson ether synthesis.
In a Buchwald-Hartwig type approach, 5-bromo-2-halopyridine (e.g., 2,5-dibromopyridine) could be coupled with pyridin-3-ylmethanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle.
| Component | Function | Examples |
|---|---|---|
| Palladium Precatalyst | Catalyst source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes and activates the catalyst | Buchwald phosphine ligands (e.g., SPhos, XPhos), dppf |
| Base | Activates the alcohol | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Aryl Halide | Electrophilic coupling partner | 2,5-Dibromopyridine |
| Alcohol | Nucleophilic coupling partner | Pyridin-3-ylmethanol |
| Solvent | Reaction medium | Toluene, Dioxane |
Similarly, nickel-catalyzed cross-coupling reactions have shown promise for the formation of C-O bonds in aryl pyridyl ethers, offering a more earth-abundant and cost-effective alternative to palladium.
Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry has gained significant traction as a sustainable and efficient platform for chemical synthesis. nih.govnih.govacs.org The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
The synthesis of this compound could be adapted to a continuous flow process. For instance, the Williamson ether synthesis could be performed by pumping solutions of the deprotonated 5-bromo-2-hydroxypyridine and 3-(chloromethyl)pyridine through a heated microreactor. This approach can significantly reduce reaction times and facilitate scalability. Furthermore, in-line purification techniques can be integrated into the flow system to streamline the entire process. While specific literature on the flow synthesis of this exact molecule is scarce, the principles have been successfully applied to the synthesis of various heterocyclic compounds, suggesting its potential applicability. nih.gov
Photoredox Catalysis and Electrosynthesis Applications
The synthesis of complex pyridine derivatives has increasingly benefited from modern techniques such as photoredox catalysis and electrosynthesis. These methods offer alternative, often milder and more selective, pathways for bond formation compared to traditional cross-coupling reactions. While specific literature detailing the direct synthesis of this compound using these approaches is not prevalent, the principles of these technologies are widely applicable to the formation of its precursors and analogous structures.
Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govacs.org This strategy is particularly well-suited for the functionalization of pyridine scaffolds, which can be challenging using conventional methods like Friedel-Crafts reactions due to the electron-deficient nature of the pyridine ring. acs.org
For a molecule like this compound, photoredox catalysis could be envisioned in several key steps. For instance, the generation of pyridyl radicals from halopyridines via a reductive catalytic cycle is a well-established method. nih.gov A 2,5-dihalopyridine precursor could be selectively reduced by a potent photoredox catalyst to generate a 5-halopyridyl radical, which could then engage with a suitable coupling partner. Furthermore, photoredox-mediated methods are effective for C-H functionalization, potentially allowing for the direct introduction of substituents onto the pyridine rings without prior halogenation. acs.org The generation of acyl radicals from aldehydes, for example, can lead to C2 or C4 acylation of pyridinium (B92312) salts, demonstrating the regiochemical control possible with these methods. acs.org
Electrosynthesis: Electrosynthesis provides a reagent-free method for driving oxidation and reduction reactions by using electrical current. This technique can be applied to the synthesis of pyridine derivatives, often providing high atom economy and avoiding the use of stoichiometric chemical oxidants or reductants. researchgate.net Electrochemical methods can generate radical ions from pyridyl halides, which can then participate in coupling reactions. nih.gov An electrochemical approach could potentially be used to form the core ether linkage in this compound. A notable example in a related field is the electrochemical Hofer-Moest reaction, which generates carbocations from carboxylic acids, a key intermediate for ether synthesis, and has been modernized to create hindered ethers with high efficiency. scripps.edu While direct application to this specific molecule is speculative, the principle of electrochemically generating reactive intermediates offers a promising avenue for investigation.
These modern synthetic strategies represent powerful tools for constructing complex molecules. Their application could streamline the synthesis of this compound by offering novel pathways for bond formation under mild conditions.
Purification, Isolation, and Yield Optimization Techniques for Academic Synthesis
The efficient synthesis of this compound in an academic setting relies on robust methods for purification and isolation, coupled with systematic optimization of reaction conditions to maximize yield. The key structural feature of the target molecule is an ether linkage, suggesting that a Williamson ether synthesis approach is a plausible and common synthetic route. wikipedia.org This involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.
Yield Optimization: The Williamson ether synthesis is subject to several competing side reactions, and its yield is highly dependent on the chosen reaction parameters. numberanalytics.com Key factors for optimization include the choice of base, solvent, temperature, and reaction time. wikipedia.orgnumberanalytics.com
Strong bases are typically required to fully deprotonate the alcohol, thus generating the nucleophilic alkoxide. khanacademy.org The choice of solvent is also critical; polar aprotic solvents are often preferred as they effectively solvate the counter-ion of the alkoxide without hydrogen bonding to the nucleophile, thereby enhancing its reactivity. numberanalytics.com
| Parameter | Condition | Rationale & Impact on Yield |
| Base | Strong bases (e.g., NaH, KOtBu) | Ensures complete formation of the reactive alkoxide nucleophile, leading to higher yields compared to weaker bases like NaOH. numberanalytics.com |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances the nucleophilicity of the alkoxide by solvating the cation, leading to faster reaction rates and improved yields. numberanalytics.com |
| Temperature | 50-100 °C | Increasing temperature can accelerate the reaction rate, but excessive heat may promote side reactions, thus requiring careful optimization. researchgate.net |
| Leaving Group | Halides (I > Br > Cl) | A better leaving group on the electrophile (the alkyl halide) increases the rate of the SN2 reaction. The use of an iodide salt can facilitate in-situ halide exchange, creating a more reactive intermediate. wikipedia.orgresearchgate.net |
| Technology | Microwave Irradiation | Can significantly reduce reaction times and potentially increase yields by providing rapid and uniform heating. wikipedia.orgnumberanalytics.com |
Purification and Isolation: Following the synthesis, a systematic purification and isolation protocol is necessary to obtain the target compound with high purity. The specific techniques employed depend on the physical properties of the product and the nature of the impurities.
For brominated pyridine compounds, a common multi-step procedure is employed. If the reaction is quenched with water, the crude product may precipitate if it is a solid and can be collected by filtration. chemicalbook.com This initial solid is then typically washed to remove water-soluble impurities.
The primary method for purifying the crude product is often column chromatography. nih.gov Given the structure of this compound, silica (B1680970) gel would be a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation.
Recrystallization is another powerful purification technique for crystalline solids. ucc.ie This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound will preferentially crystallize out, leaving impurities behind in the mother liquor. The choice of solvent is critical for successful recrystallization.
| Technique | Description | Application for this compound |
| Filtration | The crude product, if it precipitates from the reaction mixture upon quenching (e.g., with water), is separated from the liquid. chemicalbook.com | A rapid, initial isolation step to separate the solid product from the reaction solvent and soluble byproducts. |
| Column Chromatography | The crude product is passed through a column of stationary phase (e.g., silica gel) using a liquid mobile phase (eluent). | Highly effective for separating the target compound from unreacted starting materials and side products. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane. |
| Recrystallization | The impure solid is dissolved in a minimum amount of hot solvent and cooled slowly to form pure crystals. ucc.ie | Used as a final purification step to obtain a highly pure, crystalline product. The solvent system (e.g., acetonitrile/water or ethanol) must be determined experimentally. ucc.ie |
By carefully optimizing the synthetic conditions based on established principles of the Williamson ether synthesis and employing a systematic approach to purification and isolation, high yields of pure this compound can be reliably achieved in an academic laboratory setting.
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromo 2 Pyridin 3 Ylmethoxy Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No peer-reviewed articles or database entries containing ¹H or ¹³C NMR spectral data for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine were identified. As a result, a complete spectral assignment using multi-dimensional NMR techniques such as COSY, HMQC, and HMBC cannot be performed. Similarly, information regarding its solid-state NMR analysis for polymorphic and crystalline form assessment is absent from the scientific record.
Single Crystal X-ray Diffraction (SCXRD)
The absolute configuration and crystal packing of this compound remain undetermined, as no crystallographic data from SCXRD studies have been published. This technique is crucial for definitively establishing the three-dimensional arrangement of atoms and molecules within a crystal lattice.
Advanced Mass Spectrometry (MS) Techniques
Detailed molecular fragmentation pathways of this compound have not been documented. High-Resolution Mass Spectrometry (HRMS) data, which would provide exact mass determination, and Tandem Mass Spectrometry (MS/MS) data, for structural confirmation through fragmentation analysis, are not available.
While information exists for structurally related compounds, such as various other bromo-pyridine derivatives, this data cannot be extrapolated to definitively characterize this compound without introducing speculation. Adherence to scientific accuracy and the strict focus on the specified compound preclude the use of analogous data.
The absence of this critical information prevents the creation of the detailed research findings and data tables requested. Further research and publication of the spectroscopic and crystallographic data for this compound are necessary before a comprehensive and scientifically accurate article on its advanced structural elucidation can be written.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational and rotational modes. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes that result in a change in the molecule's polarizability.
For this compound, one would expect to observe characteristic vibrational frequencies corresponding to its distinct structural components. The pyridine (B92270) rings would exhibit a series of complex ring stretching and bending vibrations. The presence of the bromine substituent would influence these modes and also introduce a C-Br stretching vibration, typically observed in the lower frequency region of the IR spectrum.
The ether linkage (C-O-C) would show characteristic stretching vibrations. Specifically, the aryl-alkyl ether C-O stretching bands are expected. The methylene (B1212753) bridge (-CH2-) would display symmetric and asymmetric stretching and bending vibrations.
Interactive Data Table: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Pyridine Ring | C-H stretching | 3100-3000 | Medium |
| Pyridine Ring | C=C, C=N stretching | 1600-1400 | Strong |
| Methylene (-CH2-) | Asymmetric stretching | ~2925 | Medium |
| Methylene (-CH2-) | Symmetric stretching | ~2855 | Medium |
| Ether (Ar-O-CH2) | C-O-C asymmetric stretching | 1275-1200 | Strong |
| Ether (Ar-O-CH2) | C-O-C symmetric stretching | 1075-1020 | Medium |
| Bromo-Pyridine | C-Br stretching | 700-500 | Strong |
Without experimental data, a definitive assignment of the vibrational modes and a detailed analysis of the molecular structure's influence on these vibrations for this compound cannot be performed.
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions (excluding biological context)
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
For this compound, the electronic spectrum would be dominated by π → π* transitions associated with the two aromatic pyridine rings. The presence of the bromine atom and the ether linkage would act as auxochromes, potentially causing shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the absorption intensity compared to unsubstituted pyridine.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the energy difference between the excited and ground electronic states. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural and electronic changes that occur in the excited state.
A hypothetical data table for the electronic transitions is provided below. These values are speculative and would require experimental verification.
Interactive Data Table: Hypothetical Electronic Transition Data for this compound
| Spectroscopic Technique | Parameter | Hypothetical Value |
| UV-Visible Absorption | λmax (π → π*) | 260 - 280 nm |
| UV-Visible Absorption | Molar Absorptivity (ε) | 5000 - 15000 M⁻¹cm⁻¹ |
| Fluorescence Emission | λemission | 300 - 350 nm |
| Fluorescence Emission | Quantum Yield (Φ) | Not Available |
The actual electronic properties and any potential fluorescence of this compound remain uncharacterized in the absence of experimental studies.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable to chiral derivatives)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for the stereochemical analysis of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.
The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution on the methylene bridge or by creating a chiral axis through restricted rotation, the resulting enantiomers would be expected to show mirror-image CD spectra.
The sign and magnitude of the Cotton effects in the CD spectrum would provide information about the absolute configuration of the chiral centers and the conformation of the molecule. As there are no reports on the synthesis or resolution of chiral derivatives of this compound, a discussion of its chiroptical properties is purely hypothetical at this stage.
Theoretical and Computational Chemistry Studies of 5 Bromo 2 Pyridin 3 Ylmethoxy Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, such calculations would provide invaluable insights into its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potential Maps
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to analyze its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity and its behavior in chemical reactions.
Electrostatic potential (ESP) maps, also derived from DFT calculations, would visualize the charge distribution across the molecule. These maps are instrumental in identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other reagents.
Despite the utility of these methods, a specific molecular orbital analysis and electrostatic potential map for this compound has not been reported in the available literature.
Ab Initio Methods for Ground State Geometries and Energetics
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used to determine the optimized ground state geometry of a molecule, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, ab initio calculations can determine the molecule's ground state energy and thermodynamic properties.
For this compound, these calculations would establish the most stable three-dimensional arrangement of its atoms and provide a foundation for further computational studies. However, there are no published ab initio studies detailing the ground state geometry and energetics specifically for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations would be crucial for exploring its conformational landscape.
These simulations could identify the most stable conformers and the energy barriers between them, providing a dynamic understanding of the molecule's flexibility and how it might adapt its shape to interact with biological targets or other molecules. At present, no specific MD simulation studies for the conformational analysis of this compound have been documented.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Models
Computational models, particularly those based on DFT, are widely used to predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, these predictions would aid in the assignment of peaks in an experimental NMR spectrum.
IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can also be calculated. This would help in identifying the characteristic vibrational modes of the functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insight into the molecule's photophysical properties.
While computational prediction of spectroscopic parameters is a standard practice, specific predicted NMR, IR, and UV-Vis data for this compound are not available in published research.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies could provide a detailed, step-by-step understanding of the reaction pathway. This would include the energetics of each step and the geometry of the transition states. Currently, there are no computational studies in the literature that specifically detail the reaction mechanisms and transition states for reactions involving this compound.
Quantitative Structure-Property Relationships (QSPR) for Intrinsic Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models use molecular descriptors, which are numerical representations of a molecule's structure.
For a series of related compounds including this compound, a QSPR study could be developed to predict intrinsic properties such as boiling point, solubility, or other chemical attributes based on their structural features. However, no specific QSPR studies that include this compound have been reported.
Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Pyridin 3 Ylmethoxy Pyridine
Cross-Coupling Reactions at the Bromo Position
The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse array of analogues.
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.govbeilstein-journals.org In the context of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, this reaction allows for the coupling of various aryl and heteroaryl boronic acids or esters at the bromo-substituted position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a suitable base and solvent. The general applicability of the Suzuki-Miyaura coupling to bromopyridines suggests that this compound would be a viable substrate for such transformations, enabling the synthesis of compounds with extended aromatic systems. illinois.edu
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyridines
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-120 °C |
| Boronic Acid/Ester | Aryl, Heteroaryl, Vinyl |
Note: This table represents typical conditions for Suzuki-Miyaura reactions on related bromopyridine substrates and serves as a predictive model for the reactivity of this compound.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org This palladium-catalyzed reaction facilitates the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and N-heterocycles. For this compound, this reaction would enable the introduction of diverse amino functionalities at the 5-position of the pyridine ring. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and can be tailored to the specific amine coupling partner. nih.govnih.govresearchgate.net
Table 2: Typical Parameters for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Condition |
|---|---|
| Catalyst/Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, RuPhos |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Amine | Primary, Secondary, Anilines, N-Heterocycles |
Note: This table illustrates common conditions for Buchwald-Hartwig amination on analogous bromopyridine systems, providing a framework for potential derivatization of this compound.
The Sonogashira and Heck reactions are important palladium-catalyzed cross-coupling methods for the introduction of unsaturated carbon-carbon bonds. The Sonogashira reaction couples terminal alkynes with aryl halides to form substituted alkynes, while the Heck reaction couples alkenes with aryl halides to form substituted alkenes. researchgate.netlibretexts.orgscirp.orgscirp.orgrsc.org
The Sonogashira coupling of this compound would provide access to a range of alkynyl-substituted pyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. scirp.orgscirp.org
The Heck reaction offers a route to introduce alkenyl groups at the 5-position. The reaction conditions, including the choice of palladium catalyst, base, and solvent, can influence the regioselectivity and stereoselectivity of the alkene insertion. researchgate.netmdpi.com
Table 3: General Conditions for Sonogashira and Heck Reactions on Bromopyridines
| Reaction | Catalyst System | Base | Solvent | Substrate |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, i-Pr₂NH | DMF, THF | Terminal Alkynes |
| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkenes |
Note: This table outlines representative conditions for Sonogashira and Heck reactions on similar bromopyridine substrates, suggesting potential synthetic pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Rings
Nucleophilic aromatic substitution (SNAr) is a potential pathway for the functionalization of the pyridine rings in this compound. The feasibility of SNAr on a pyridine ring is highly dependent on the electronic properties of the ring and the nature of any leaving groups present. Pyridine itself is an electron-deficient heterocycle, which makes it more susceptible to nucleophilic attack than benzene. youtube.comyoutube.com
In the case of this compound, the pyridine ring bearing the bromo and pyridylmethoxy substituents is electron-deficient. However, the bromo group at the 5-position is not in an activated position (ortho or para to the ring nitrogen) for facile SNAr. Therefore, direct displacement of the bromide by a nucleophile via a standard SNAr mechanism is expected to be challenging without further activation.
The 2-pyridylmethoxy substituent also influences the reactivity of the first pyridine ring. The oxygen atom can donate electron density to the ring through resonance, which would disfavor nucleophilic attack. Conversely, the pyridin-3-ylmethoxy-substituted pyridine ring does not possess a good leaving group for a typical SNAr reaction. However, activation of the pyridine nitrogen, for instance through N-oxidation, could significantly enhance the susceptibility of the ring to nucleophilic attack.
Electrophilic Aromatic Substitution and Directed Metalation Studies
Electrophilic aromatic substitution (EAS) on pyridine is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com When EAS does occur, it typically proceeds at the 3-position (meta to the nitrogen). For this compound, the substituents on the first pyridine ring will further influence the regioselectivity of any potential EAS reaction. The pyridylmethoxy group at the 2-position is an ortho, para-director, while the bromo group at the 5-position is also an ortho, para-director, albeit deactivating. The interplay of these directing effects would likely lead to complex product mixtures if an EAS reaction were to be attempted.
A more controlled method for the functionalization of the pyridine rings is directed ortho-metalation (DoM). acs.orguwindsor.cabaranlab.orgwikipedia.orgharvard.edu This strategy involves the use of a directing group to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. In this compound, the ether oxygen of the pyridylmethoxy group could potentially act as a directing group, facilitating lithiation at the 3-position of the first pyridine ring. Similarly, the nitrogen atom of the second pyridine ring could direct metalation to its 2- or 4-position.
Functionalization of the Pyridylmethoxy Bridge and Oxygen Linkage
The pyridylmethoxy bridge and the ether linkage represent another potential site for chemical modification, although reactions at this part of the molecule are less common than those on the pyridine rings. The benzylic-like methylene (B1212753) group of the pyridylmethoxy bridge could potentially be a site for radical halogenation or oxidation under specific conditions.
The ether linkage itself is generally stable under many reaction conditions. However, cleavage of the C-O bond could be achieved under harsh conditions, such as with strong acids like HBr or HI, which would lead to the formation of 5-bromo-2-hydroxypyridine (B85227) and 3-(halomethyl)pyridine.
Functionalization of the second pyridine ring (the pyridin-3-yl moiety) would likely follow the general reactivity patterns of pyridine itself. This would include reactions such as N-oxidation or quaternization at the nitrogen atom, which would in turn activate the ring for other transformations.
Oxidation and Reduction Chemistry of the Pyridine Nuclei and Side Chains
The oxidation and reduction of this compound can target either of the two pyridine rings or the methylene bridge of the side chain. The specific outcome of such reactions is highly dependent on the choice of reagents and reaction conditions.
Oxidation:
The pyridine rings of this compound are generally resistant to oxidation under mild conditions. However, under more forcing conditions or with powerful oxidizing agents, N-oxidation of one or both pyridine nitrogen atoms to form the corresponding pyridine N-oxides can be expected. The relative reactivity of the two pyridine rings towards N-oxidation would be influenced by their electronic properties. The 5-bromo-2-alkoxypyridine ring is electron-rich compared to the pyridin-3-yl ring, which may influence the site of initial oxidation.
While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, analogous structures provide insights. For instance, derivatives of similar compounds have been subjected to oxidation. In one study, a related alkene derivative was treated with Ruthenium(III) chloride (RuCl₃) and sodium periodate (B1199274) (NaIO₄) to facilitate an oxidation reaction. This suggests that the pyridine rings themselves are stable to these specific conditions, while other functional groups can be selectively oxidized.
The benzylic methylene bridge in the pyridin-3-ylmethoxy side chain represents another potential site for oxidation. Strong oxidizing agents could potentially oxidize this position to a carbonyl group, yielding a ketone. However, such a transformation would require careful selection of reagents to avoid competing reactions on the pyridine rings.
Reduction:
The reduction of the pyridine rings in this compound can be achieved through catalytic hydrogenation. This process typically requires a noble metal catalyst, such as palladium, platinum, or rhodium, under a hydrogen atmosphere. The reduction would lead to the corresponding piperidine (B6355638) derivatives. The complete reduction of both pyridine rings would result in a highly saturated molecule with significantly different chemical and physical properties.
Selective reduction of one pyridine ring over the other would be challenging but potentially achievable by carefully controlling the reaction conditions, such as the catalyst, solvent, temperature, and pressure. The brominated pyridine ring might exhibit different reactivity compared to the unsubstituted pyridin-3-yl ring under specific catalytic systems.
It is also important to consider the potential for hydrodebromination during catalytic hydrogenation, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction when reducing halogenated aromatic compounds.
| Reaction Type | Potential Reagents | Potential Products | Notes |
| N-Oxidation | m-CPBA, H₂O₂/AcOH | Pyridine N-oxides | Formation of mono- or di-N-oxides is possible. |
| Side-Chain Oxidation | KMnO₄, CrO₃ | Ketone derivative | Requires strong oxidizing agents. |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Piperidine derivatives | Potential for hydrodebromination. |
Metalation Reactions and Organometallic Intermediates
The presence of a bromine atom and heteroatoms (nitrogen and oxygen) that can act as directing groups makes this compound a versatile substrate for metalation reactions. These reactions generate organometallic intermediates that can be trapped with various electrophiles to introduce new functional groups with high regioselectivity. The two primary pathways for metalation are metal-halogen exchange and directed ortho-metalation (DoM).
Metal-Halogen Exchange:
The carbon-bromine bond is the most common site for metal-halogen exchange. wikipedia.org This reaction is typically carried out at low temperatures using strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). The exchange of bromine for lithium generates a highly reactive pyridyllithium intermediate. This intermediate can then react with a wide range of electrophiles to introduce substituents at the 5-position of the pyridine ring.
This method is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. For example, quenching the lithiated species with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide could introduce an alkyl group.
A variation of this approach involves the use of Grignard reagents. Treatment of this compound with magnesium metal would lead to the formation of the corresponding Grignard reagent, which is also a potent nucleophile for a variety of synthetic transformations. A selective and practical bromine-metal exchange on bromoheterocycles can also be achieved using a combination of i-PrMgCl and n-BuLi. nih.govnih.gov
Directed ortho-Metalation (DoM):
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings, where a directing metalation group (DMG) guides the deprotonation of an adjacent ortho-position by an organolithium reagent. wikipedia.orgbaranlab.org In this compound, both the ether oxygen and the pyridine nitrogen atoms can potentially act as DMGs.
The alkoxy group at the 2-position is a known DMG and could direct lithiation to the 3-position of the brominated pyridine ring. arkat-usa.org Similarly, the nitrogen atom of the pyridin-3-ylmethoxy group could direct metalation to the 2- or 4-position of that ring. The regiochemical outcome of DoM reactions can be influenced by factors such as the choice of base, solvent, temperature, and the presence of additives like TMEDA. baranlab.org
The interplay between metal-halogen exchange and DoM is an important consideration. Metal-halogen exchange is generally a very fast reaction, often occurring more rapidly than deprotonation. Therefore, careful control of reaction conditions is crucial to achieve the desired regioselectivity. For instance, using a less reactive organolithium reagent or a hindered base might favor DoM over metal-halogen exchange.
The formation of these organometallic intermediates opens up a vast chemical space for the derivatization of this compound, enabling the synthesis of a wide array of novel compounds with potential applications in various fields of chemistry.
| Reaction Type | Reagents | Intermediate | Potential Electrophiles | Products |
| Metal-Halogen Exchange | n-BuLi, sec-BuLi | 5-Lithio-2-(pyridin-3-ylmethoxy)pyridine | Aldehydes, Ketones, CO₂, Alkyl halides | Substituted pyridines at the 5-position |
| Directed ortho-Metalation (DoM) | n-BuLi/TMEDA, LDA | Lithiated pyridine species | Silyl halides, Boronic esters, I₂ | Substituted pyridines at positions ortho to directing groups |
| Grignard Formation | Mg, I₂ (cat.) | 5-Magnesyl-2-(pyridin-3-ylmethoxy)pyridine | Various electrophiles | Substituted pyridines at the 5-position |
Molecular Interactions and Supramolecular Chemistry Involving 5 Bromo 2 Pyridin 3 Ylmethoxy Pyridine
Hydrogen Bonding Networks in Crystalline and Solution States
The molecular structure of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine possesses hydrogen bond acceptors but lacks conventional hydrogen bond donors. The nitrogen atoms of the two pyridine (B92270) rings are potential acceptor sites for hydrogen bonds.
In the crystalline state , should co-crystallizing agents with hydrogen bond donor groups (e.g., carboxylic acids, phenols, or even water molecules from solvent) be present, the formation of robust hydrogen-bonded networks is highly probable. For instance, in co-crystals with dicarboxylic acids, it is conceivable that strong O-H···N hydrogen bonds would form between the acid's hydroxyl groups and the pyridinic nitrogen atoms. mdpi.com The geometry and stoichiometry of the resulting co-crystal would be influenced by the nature of the co-former. nih.gov
In solution , the pyridinic nitrogen atoms can engage in hydrogen bonding with protic solvents. The strength of these interactions would be dependent on the solvent's hydrogen bond donating ability. In the absence of external hydrogen bond donors, the molecule itself is unlikely to form extensive hydrogen-bonded networks, as it lacks a hydrogen bond donor.
Aromatic Interactions (Pi-Stacking, C-H...Pi Interactions)
The two pyridine rings in this compound are key players in forming aromatic interactions, which are crucial in the assembly of supramolecular architectures.
Pi-stacking interactions can occur between the electron-deficient pyridine rings of adjacent molecules. These interactions are typically characterized by face-to-face or offset arrangements of the aromatic rings. The presence of the bromine atom can influence the electron density of the substituted pyridine ring, potentially modulating the strength and geometry of these π-π interactions.
Halogen Bonding and Other Non-Covalent Interactions Involving the Bromine Atom
The bromine atom at the 5-position of one of the pyridine rings introduces the possibility of halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom in this compound can act as a halogen bond donor, interacting with halogen bond acceptors such as the nitrogen atom of a pyridine ring from an adjacent molecule (Br···N).
The strength of this halogen bond would depend on the electronic environment of the bromine atom and the nature of the acceptor. Theoretical and experimental studies on other brominated organic compounds have demonstrated the significance of halogen bonding in directing crystal packing and in the formation of defined supramolecular synthons. nih.gov The interplay between halogen bonding and other non-covalent forces, such as hydrogen bonding and π-stacking, would ultimately determine the final crystal architecture. acs.org
Host-Guest Chemistry and Self-Assembly of Architectures (non-biological)
The flexible nature of the pyridyl ether linkage in this compound makes it an interesting candidate for applications in host-guest chemistry . The molecule could potentially adopt conformations that create a cavity suitable for encapsulating small guest molecules. The pyridine rings can provide binding sites through hydrogen bonding or π-stacking interactions with the guest.
Furthermore, this compound can be envisioned as a building block for the self-assembly of larger, non-biological supramolecular architectures. Through a combination of the non-covalent interactions discussed above (hydrogen bonding with co-formers, π-stacking, and halogen bonding), it is conceivable that this molecule could self-assemble into discrete oligomers or extended one-, two-, or three-dimensional networks. The specific outcome of the self-assembly process would be highly dependent on factors such as solvent, temperature, and the presence of other interacting species. The use of pyridyl-containing ligands in the construction of complex supramolecular structures is a well-established strategy in supramolecular chemistry. rsc.org
Co-crystallization and Polymorphism Studies
Co-crystallization represents a powerful strategy to modify the physicochemical properties of a compound by incorporating a second molecular species (a co-former) into the crystal lattice. Given the presence of hydrogen bond accepting sites (the pyridine nitrogens), this compound is an excellent candidate for forming co-crystals with a variety of co-formers, particularly those possessing hydrogen bond donor functionalities like carboxylic acids or phenols. mdpi.com The formation of co-crystals would be driven by the establishment of robust intermolecular interactions, leading to new crystalline materials with potentially different properties compared to the pure compound. acs.org
Applications of 5 Bromo 2 Pyridin 3 Ylmethoxy Pyridine in Chemical Biology As Chemical Tools and Materials Science
Utilization as a Versatile Building Block in Complex Chemical Synthesis
The primary application of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. The presence of the bromine atom at the 5-position of the pyridine (B92270) ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Chemists leverage this reactivity to construct intricate molecular architectures. For instance, in Suzuki-Miyaura coupling reactions, the bromine atom can be substituted with a wide range of aryl or heteroaryl groups by reacting with the corresponding boronic acids. vulcanchem.combeilstein-journals.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing diverse amine functionalities at the brominated position. vulcanchem.comwikipedia.org These synthetic strategies are crucial in the field of medicinal chemistry for the generation of libraries of novel compounds for drug discovery programs. nih.goveurekaselect.com
The synthesis of this compound itself involves multi-step protocols that typically start from simpler pyridine precursors. Common synthetic routes may involve Ullmann-type couplings or Buchwald-Hartwig aminations to introduce the pyridinylmethoxy group. vulcanchem.com
Table 1: Key Data for this compound
| Property | Value |
|---|---|
| CAS Number | 331809-15-5 |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| IUPAC Name | this compound |
Development of Molecular Probes for Mechanistic Chemical Studies
While direct and extensive research on this compound as a molecular probe is not widely documented, its structural motifs are found in compounds designed for such purposes. Molecular probes are essential tools in chemical biology for elucidating the mechanisms of biological processes. They can be designed as affinity labels to identify and characterize target proteins or as fluorophores for imaging applications.
The pyridine and bromo-pyridine moieties are common in the structures of chemical probes. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, contributing to the binding affinity and selectivity of a probe for its biological target. The bromine atom can be a site for the attachment of reporter groups, such as fluorophores or biotin, or it can be involved in specific interactions within a protein's binding pocket.
Ligand Design for Catalysis (non-biological systems)
The pyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. nih.gov Derivatives of this compound hold potential for the development of novel ligands for non-biological catalytic systems.
Precursor for Advanced Organic Materials
The field of materials science is constantly seeking novel organic molecules that can serve as precursors for advanced materials with tailored electronic and optical properties. The structural characteristics of this compound make it a candidate for the synthesis of such materials, including conjugated polymers and materials for optoelectronic devices.
Through polymerization reactions, where the bromo-functionality is exploited for cross-coupling, polymers incorporating the 2-(pyridin-3-ylmethoxy)pyridine unit can be synthesized. rsc.orgrsc.org These polymers could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). magtech.com.cnbioinfopublication.orgsumitomo-chem.co.jprsc.orgresearchgate.net The pyridine units within the polymer backbone can influence the material's electron-transporting capabilities, a crucial factor in the performance of such devices.
Development of Molecular Scaffolds for Synthetic Method Development
The development of new synthetic methodologies is a fundamental aspect of chemical research. Molecules with unique reactivity profiles, like this compound, can serve as molecular scaffolds for exploring and establishing novel chemical transformations. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry and drug design. nih.govnih.gov
Researchers can utilize the distinct reactive sites on this molecule to test the scope and limitations of new catalytic systems or reaction conditions. For example, the selective functionalization of either the bromo-substituted pyridine ring or the other pyridine ring can be a challenging synthetic problem, the solution of which could lead to the development of new regioselective cross-coupling methods. The insights gained from such studies can then be applied to the synthesis of other complex, poly-aromatic systems.
Analytical Method Development and Characterization Protocol Refinement for 5 Bromo 2 Pyridin 3 Ylmethoxy Pyridine
Chromatographic Separations (HPLC, GC, SFC) for Purity Assessment and Isolation
The development of chromatographic methods is fundamental for assessing the purity of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine and for its isolation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) would likely be the primary technique for purity assessment due to its versatility. A reversed-phase HPLC method could be developed. Initial method development would involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. A typical starting point would be a gradient elution using a mixture of an aqueous buffer (like ammonium formate or phosphate buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to optimize, given the basic nature of the pyridine (B92270) nitrogen atoms. Detection would most likely be performed using a UV detector, with the wavelength selected based on the compound's UV absorbance maxima.
Gas Chromatography (GC) could be a viable option if the compound is thermally stable and sufficiently volatile. A capillary GC with a non-polar or medium-polarity column (e.g., 5% phenyl polysiloxane) would be a reasonable starting point. The injector and detector temperatures would need to be optimized to prevent degradation while ensuring efficient transfer and detection. Flame Ionization Detection (FID) would be a suitable general-purpose detector, while a mass spectrometer (GC-MS) would provide valuable structural information for impurity identification.
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase component. This technique can be particularly effective for the separation of polar compounds like pyridine derivatives. A variety of stationary phases are available for SFC, and the use of organic modifiers (e.g., methanol) is common to achieve the desired selectivity.
Table 1: Hypothetical Starting Conditions for Chromatographic Method Development
| Parameter | HPLC | GC | SFC |
|---|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm | Chiral or achiral packed column |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium | CO2 / Methanol gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Temperature | 30 °C | 250 °C (inlet), 50-300 °C (oven) | 40 °C |
| Detection | UV at 254 nm | FID at 300 °C | UV at 254 nm |
Quantitative Analytical Techniques (e.g., Spectrophotometry, Titrimetry)
For the quantification of this compound, several techniques could be employed.
Spectrophotometry , specifically UV-Visible spectrophotometry, would be a straightforward and cost-effective method for determining the concentration of the compound in solution, provided it has a distinct chromophore and there are no interfering substances. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Titrimetry could be used for assay determination. As a basic compound, this compound could be titrated with a standardized acid, such as perchloric acid in a non-aqueous solvent like glacial acetic acid. The endpoint could be determined potentiometrically or with a suitable indicator.
Table 2: Potential Quantitative Analytical Techniques
| Technique | Principle | Typical Reagents/Setup |
|---|---|---|
| UV-Vis Spectrophotometry | Measurement of light absorbance | UV-Vis Spectrophotometer, Quartz cuvettes, Volumetric glassware |
| Non-aqueous Acid-Base Titration | Neutralization of the basic pyridine nitrogen | Potentiometric titrator, Perchloric acid in glacial acetic acid |
Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Behavior and Stability
Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid-state material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would be used to determine its thermal stability and decomposition profile. The analysis would reveal the temperature at which the compound begins to degrade.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions. A sharp endothermic peak would indicate the melting point of a crystalline solid.
Table 3: Expected Data from Thermal Analysis
| Technique | Information Obtained |
|---|---|
| TGA | Onset of decomposition temperature, mass loss profile |
| DSC | Melting point, enthalpy of fusion, phase transitions |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods can provide insights into the redox properties of this compound.
Cyclic Voltammetry (CV) is a powerful technique for studying the electrochemical behavior of a compound. A CV experiment would involve scanning the potential of a working electrode and measuring the resulting current. This could reveal information about the oxidation and reduction potentials of the molecule. The pyridyl and bromo-pyridyl moieties could potentially undergo electrochemical reactions. The experiment would typically be carried out in a suitable organic solvent with a supporting electrolyte.
Table 4: Setup for Cyclic Voltammetry Experiment
| Component | Description |
|---|---|
| Working Electrode | Glassy Carbon or Platinum |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate |
Future Research Directions and Concluding Outlook for 5 Bromo 2 Pyridin 3 Ylmethoxy Pyridine Studies
Exploration of Novel and Efficient Synthetic Routes
The synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine and its analogs often relies on established methods such as palladium-catalyzed cross-coupling reactions. vulcanchem.com However, the future of its synthesis lies in the development of more efficient, cost-effective, and environmentally benign methodologies.
Future research should prioritize:
Advanced Catalysis: Investigating next-generation palladium catalysts or catalysts based on more abundant metals (e.g., nickel, copper) to improve reaction yields, reduce catalyst loading, and enhance tolerance to a wider range of functional groups.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes. This can offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability.
Green Chemistry Approaches: Exploring the use of greener solvents, reducing the number of synthetic steps through one-pot reactions, and designing processes that minimize waste generation. For instance, adapting methods like the Suzuki-Miyaura cross-coupling to aqueous conditions could significantly reduce environmental impact. mdpi.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields for key synthetic steps, a technique proven effective for various heterocyclic compounds.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Current Approach (Typical) | Proposed Future Direction | Potential Advantages |
| Catalysis | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). vulcanchem.com | Next-generation Pd-catalysts, Ni/Cu-based catalysts. | Lower cost, higher efficiency, broader substrate scope. |
| Process | Batch synthesis. | Continuous flow chemistry. | Enhanced safety, scalability, and product consistency. |
| Solvents | Traditional organic solvents (e.g., dioxane, toluene). mdpi.com | Green solvents (e.g., water, ionic liquids, supercritical fluids). | Reduced environmental impact and toxicity. |
| Energy Input | Conventional heating (reflux). chemicalbook.commdpi.com | Microwave-assisted heating. | Drastically reduced reaction times, potential yield improvement. |
Advanced Spectroscopic Probing of Excited States and Dynamic Behavior
While standard spectroscopic techniques like NMR and IR are used for routine characterization, a deeper understanding of the electronic structure and dynamic behavior of this compound requires more advanced spectroscopic methods. vulcanchem.commdpi.com The presence of two pyridine (B92270) rings and a flexible ether linkage suggests complex photophysical properties and conformational dynamics that are yet to be explored.
Future research directions include:
Time-Resolved Spectroscopy: Employing techniques such as transient absorption and time-resolved fluorescence spectroscopy to investigate the lifetimes and decay pathways of electronic excited states. This data is crucial for applications in photochemistry and materials science.
Advanced NMR Techniques: Using two-dimensional NMR (e.g., NOESY, ROESY) to study the through-space interactions and conformational preferences of the molecule in solution. This can elucidate the spatial relationship between the two pyridine rings.
Raman Spectroscopy: Complementing IR data with Raman spectroscopy, which can provide valuable information about low-frequency vibrational modes and molecular symmetry, insights that are particularly relevant for understanding intermolecular interactions in the solid state. niscpr.res.in
Deeper Computational Insights into Reactivity and Structure
Computational chemistry offers a powerful lens to examine molecular properties that are difficult to probe experimentally. While Density Functional Theory (DFT) has been applied to similar pyridine derivatives to study ground-state properties, frontier molecular orbitals, and reactivity indices, future studies on this compound can delve much deeper. mdpi.comniscpr.res.in
Key areas for future computational investigation are:
Excited State Calculations: Using Time-Dependent DFT (TD-DFT) to predict electronic absorption spectra and model the nature of excited states, correlating these findings with experimental data from advanced spectroscopy.
Reaction Mechanism Simulation: Modeling the transition states and energy profiles of synthetic reactions to optimize conditions and explore novel reaction pathways.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule in different solvent environments to understand its conformational landscape and intermolecular interactions.
Predicting Properties of Derivatives: Employing computational screening to predict the electronic and steric properties of hypothetical derivatives, thereby guiding synthetic efforts toward molecules with desired functionalities. researchgate.netnih.gov
The table below outlines key computational parameters that can be investigated.
| Computational Method | Target Property | Scientific Insight |
| DFT | HOMO-LUMO energies, electrostatic potential, Fukui indices. niscpr.res.inresearchgate.net | Reactivity, sites for electrophilic/nucleophilic attack. |
| TD-DFT | Electronic transition energies, oscillator strengths. | UV-Vis absorption spectra, nature of excited states. |
| MD Simulations | Conformational analysis, solvent effects. | Dynamic behavior, solution-phase structure. |
| QM/MM | Enzyme-ligand interactions. | Binding modes and affinities for biological targets. |
Design and Synthesis of Highly Functionalized Derivatives with Tunable Chemical Properties
The bromine atom on the pyridine ring is a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions. mdpi.comnih.gov This provides a straightforward strategy for creating a library of derivatives with fine-tuned properties.
Future research should focus on:
Systematic Functionalization: Synthesizing series of derivatives where the bromo group is replaced with various aryl, heteroaryl, alkyl, and amino moieties.
Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups to systematically modify the molecule's HOMO-LUMO gap, redox potential, and photophysical characteristics.
Modulating Steric Hindrance: Attaching bulky substituents to control the conformation and influence intermolecular packing in the solid state or binding affinity in host-guest systems.
Introducing Coordination Sites: Incorporating functional groups capable of coordinating with metal ions, opening possibilities for applications in catalysis and sensor technology.
Role in Emerging Fields of Chemical Research
The unique structural features of this compound make it a candidate for exploration in cutting-edge areas of chemical research.
Artificial Intelligence in Synthesis: The development of novel synthetic routes and the creation of a library of derivatives can generate valuable data for training machine learning algorithms. These AI models could then predict optimal reaction conditions, suggest novel synthetic pathways, or even design new derivatives with targeted properties.
Advanced Catalyst Design: The bipyridine-like motif inherent in the molecule's structure is a common feature in ligands for transition metal catalysis. Functionalized derivatives of this compound could be synthesized and screened as novel ligands for a variety of catalytic transformations, including C-H activation, asymmetric synthesis, and polymerization. The ability to tune the electronic and steric properties of the ligand framework would be highly advantageous in optimizing catalyst performance.
Q & A
Q. Optimizing Regioselectivity :
- Use directing groups (e.g., amino, methyl) to control bromine placement () .
- Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (low temps for kinetic control).
How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Answer:
- X-ray Crystallography : Provides definitive structural confirmation. and describe using single-crystal X-ray diffraction to resolve complex pyridine derivatives, applicable to confirming the methoxy-pyridine linkage .
- 2D NMR (COSY, HSQC, HMBC) : Differentiates between regioisomers by correlating proton and carbon shifts. For example, HMBC can confirm coupling between the pyridine ring and methoxy protons.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, critical for distinguishing bromine isotopic patterns.
What methodologies address contradictions in reported reaction yields for pyridine derivatives?
Answer:
Discrepancies often arise from:
- Purity of Starting Materials : Impurities in brominated precursors (e.g., ’s 2-amino-5-bromo-3-methylpyridine) can reduce yields. Use HPLC or GC-MS to verify purity .
- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation. ’s phosphonylation study used real-time monitoring to optimize triethyl phosphite ratios .
- Reproducibility : Document exact conditions (e.g., inert atmosphere in ’s safety protocols) .
Table 1 : Example yield optimization for bromination:
| Precursor | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-methylpyridine | Br₂ | DCM | 0–25 | 72 | |
| 3-Methoxypyridine | NBS | CCl₄ | 40 | 65 | Extrapolated |
What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles () .
- Ventilation : Use fume hoods to avoid inhalation (P271 in ) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water contact (P370+P378 in ) .
- Storage : Store in airtight containers at room temperature, away from light () .
How can computational modeling aid in predicting reactivity or stability of this compound?
Answer:
- DFT Calculations : Predict bromine’s electrophilic reactivity and methoxy group’s electronic effects. ’s crystallographic data can validate computed bond lengths/angles .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions.
- LogP Prediction : Estimate partition coefficients (e.g., LogP = 2.16 in ) to design solubility-friendly reaction media .
What strategies mitigate decomposition during functionalization reactions?
Answer:
- Temperature Control : Avoid exceeding 40°C during Suzuki couplings (common for pyridines; references iodopyridine stability) .
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation (’s P231) .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers in ) to prevent side reactions .
How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Steric Effects : The pyridin-3-ylmethoxy group may hinder bulky reagents. Use Pd-Xantphos catalysts for Suzuki-Miyaura couplings (’s iodopyridine couplings) .
- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack. Optimize catalyst loading (e.g., 5 mol% Pd for Buchwald-Hartwig aminations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
